molecular formula C12H11ClN2O B2707681 2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide CAS No. 2411257-03-7

2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide

Cat. No.: B2707681
CAS No.: 2411257-03-7
M. Wt: 234.68
InChI Key: GQLHAHICHCXEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide is an organic compound with the molecular formula C12H11ClN2O It is a derivative of acetamide, featuring a cyclopropyl group attached to the nitrogen atom and a cyanophenyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide typically involves the reaction of 3-cyanophenylcyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Cyanophenylcyclopropylamine+Chloroacetyl chlorideThis compound+HCl\text{3-Cyanophenylcyclopropylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Cyanophenylcyclopropylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine.

    Oxidation Reactions: The cyclopropyl ring can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can react with the compound in the presence of a base.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of N-substituted acetamides.

    Reduction: Formation of primary amines.

    Oxidation: Formation of carboxylic acids or ketones, depending on the reaction conditions.

Scientific Research Applications

2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclopropyl-containing compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-cyanophenyl)acetamide
  • 2-Chloro-N-(3-ethylphenyl)acetamide
  • 2-Chloro-N-(3-chlorophenyl)acetamide

Uniqueness

2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-7-11(16)15-12(4-5-12)10-3-1-2-9(6-10)8-14/h1-3,6H,4-5,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLHAHICHCXEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC(=C2)C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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